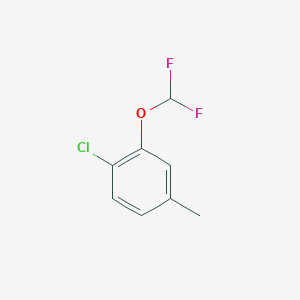

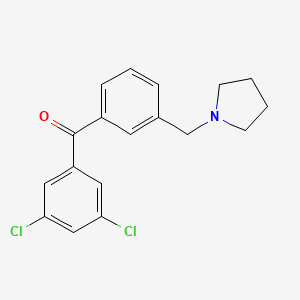

1-氯-2-(二氟甲氧基)-4-甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chloro- and fluoro-substituted benzene derivatives can involve various methods. For instance, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene involves high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . Another example is the preparation of high-purity 1-chloro-2,6-difluorobenzene using sulfonyl chloride to direct fluorine substitution to the ortho and para positions of the aryl ring . These methods highlight the importance of selective substitution reactions and the use of directing groups in the synthesis of chloro- and fluoro-substituted benzenes.

Molecular Structure Analysis

The molecular structure of fluoroaromatic compounds can be influenced by the presence of fluorine atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with layers held by bifurcated C–H⋅⋅⋅F–C interactions and short F⋅⋅⋅F separations . This suggests that the introduction of fluorine atoms can lead to significant changes in the molecular geometry and intermolecular interactions of benzene derivatives.

Chemical Reactions Analysis

Fluorine-containing, electron-withdrawing substituents can activate halogen substituents towards nucleophilic attack, as seen in the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene . Additionally, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase involves the formation of a cation radical, which can mediate further oxidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and fluoro-substituted benzenes can vary widely. For example, the synthesis of 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene demonstrates the reactivity of chloropentafluorobenzene with chlorine trifluoride, leading to the formation of both liquid and solid compounds . The presence of fluorine atoms can also influence the volatility, reactivity, and solubility of these compounds.

科学研究应用

化学热力学

- 对异丙基氯苯类化合物的异构平衡研究,包括类似于1-氯-2-(二氟甲氧基)-4-甲基苯的化合物,可以揭示与这些反应相关的焓和熵变化。这项研究对于理解这类化合物的热力学性质至关重要 (Nesterova et al., 1985)。

环境化学

- 对与1-氯-2-(二氟甲氧基)-4-甲基苯结构相关的甲基三氯生物酚的电化学还原研究,突出了其作为环境污染物的行为,并探讨了其降解方法 (Peverly et al., 2014)。

电化学

- 涉及类似于1-氯-2-(二氟甲氧基)-4-甲基苯的卤苯的电化学氟化研究,可以揭示这类过程的反应机制和副产物,这对于工业应用是相关的 (Horio et al., 1996)。

聚合物科学

- 对磁性分子印迹聚合物微粒的探索,包括对类似于1-氯-2,4-二硝基苯的化合物的分析,扩展到聚合物科学领域的传感应用 (Ruiz-Córdova等,2018)。

有机合成

- 对高纯度1-氯-2,6-二氟苯的合成研究,这是与1-氯-2-(二氟甲氧基)-4-甲基苯相关的化合物,揭示了用于制备高纯度化合物以用于制药和农业应用的方法 (Moore, 2003)。

光物理学

- 对二茂铁基偶氮苯的研究,其中包含类似于1-氯-2-(二氟甲氧基)-4-甲基苯的结构元素,有助于理解在各种刺激下的异构化行为,这在光物理学中很重要 (Sakamoto et al., 2005)。

安全和危害

Specific safety and hazard information for 1-Chloro-2-(difluoromethoxy)-4-methylbenzene is not readily available. However, similar compounds may cause drowsiness or dizziness5. They may also be fatal if swallowed and enter the airways6.

未来方向

The future directions for research on 1-Chloro-2-(difluoromethoxy)-4-methylbenzene and similar compounds could involve further exploration of their synthesis, properties, and potential applications. As these compounds contain fluorine, they may have potential uses in pharmaceuticals and agrochemicals due to the unique properties of fluorine2.

属性

IUPAC Name |

1-chloro-2-(difluoromethoxy)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQWWFRWHKYEAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(difluoromethoxy)-4-methylbenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

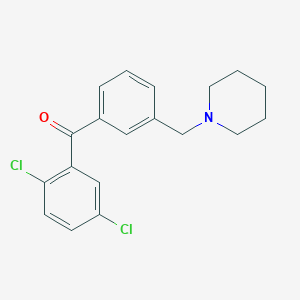

![Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate](/img/structure/B1359613.png)

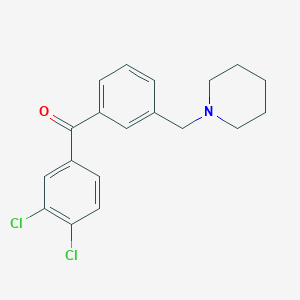

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone](/img/structure/B1359621.png)

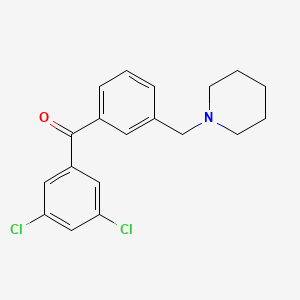

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)

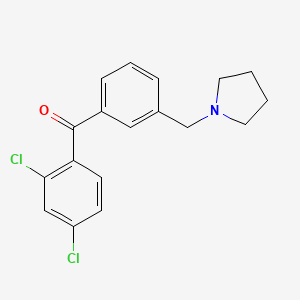

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1359625.png)

![2,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359626.png)

![2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359627.png)